molecular formula C7H9NO3 B11769933 3-Carboxy-1-methylpyridin-1-ium hydroxide

3-Carboxy-1-methylpyridin-1-ium hydroxide

Cat. No.: B11769933
M. Wt: 155.15 g/mol
InChI Key: DBOFQGUCCHWBED-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyridin-1-ium hydroxide is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a heterocyclic aromatic compound that contains a pyridine ring substituted with a carboxyl group and a methyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methylpyridin-1-ium hydroxide typically involves the reaction of 3-carboxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methylpyridin-1-ium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carboxy-1-methylpyridin-1-ium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyridin-1-ium hydroxide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-1-methylpyridin-1-ium hydroxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboxylic acid;hydroxide

InChI

InChI=1S/C7H7NO2.H2O/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H2

InChI Key

DBOFQGUCCHWBED-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.[OH-]

Origin of Product

United States

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